Fmoc-L-Ala-CHN2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

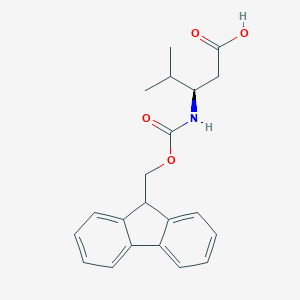

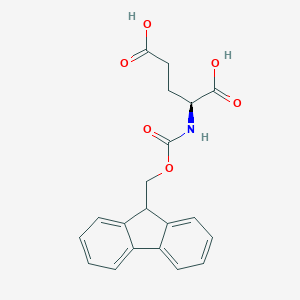

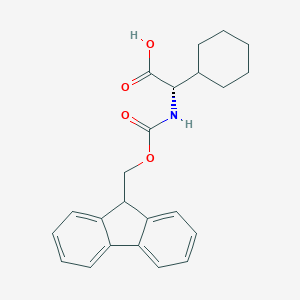

Fmoc-L-Ala-CHN2 is a synthetic compound widely used in organic chemistry, particularly in peptide synthesis. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amines in peptide synthesis. The diazo group in the compound is known for its reactivity, making it a versatile intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Fmoc-L-Ala-CHN2, also known as N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, is primarily used in proteomics studies and solid phase peptide synthesis techniques . Its primary targets are the amino acids in peptides that are being synthesized .

Mode of Action

This compound acts as a protecting group for the amino acid alanine during peptide synthesis . The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

Its stability under certain conditions, such as treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid, has been noted .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptides with protected amino groups . These peptides can then be further modified or used in various applications, such as proteomics studies .

Action Environment

The action of this compound is influenced by the chemical environment. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy of this compound in peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-L-Ala-CHN2 is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .

Molecular Mechanism

The molecular mechanism of this compound involves the protection of amine groups. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This mechanism is frequently used as a protecting group for amines .

Temporal Effects in Laboratory Settings

In laboratory settings, Fmoc-K(Fmoc) has shown to exhibit pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Ala-CHN2 typically involves the following steps:

Fmoc Protection: The Fmoc group is introduced to the amino acid using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine or triethylamine.

Diazomethane Formation: The diazo group is introduced by treating the Fmoc-protected amino acid with diazomethane or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of Fmoc-Cl and diazomethane are used to produce the compound in bulk.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Ala-CHN2 undergoes various chemical reactions, including:

Oxidation: The diazo group can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The diazo group can be substituted with nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under mild conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols are used under basic conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fmoc-L-Ala-CHN2 has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amines, facilitating the formation of peptide bonds.

Biology: Employed in the synthesis of biologically active peptides and proteins for research purposes.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

- N-alpha-(9-Fluorenylxycarbonyl)-3-(3-pyridyl)-L-alanine

- N-alpha-t-butyloxycarbonyl-N-epsilon-(9-fluorenylmethyloxycarbonyl)-D-lysine

Uniqueness

Fmoc-L-Ala-CHN2 is unique due to its combination of the Fmoc protecting group and the diazo group. This dual functionality allows for versatile applications in peptide synthesis and other chemical transformations, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-12(18(23)10-21-20)22-19(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,22,24)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOXETIYWQKLEA-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)